Potassium orthosilicate

説明

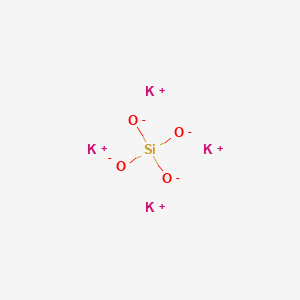

Potassium orthosilicate (K₄SiO₄) is an inorganic compound with the molecular formula K₄O₄Si, a molar mass of 248.47 g/mol, and a CAS registry number of 14293-88-0 . It is classified as an orthosilicate, characterized by a SiO₄⁴⁻ tetrahedral structure where four potassium ions balance the charge. This compound is also known by alternative names such as tetrathis compound (IUPAC) and is used in specialized applications, including ceramics and materials science, owing to its high potassium content and silicate framework .

特性

IUPAC Name |

tetrapotassium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4K.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQWHDODQVOVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312-76-1, 14293-88-0 | |

| Record name | Potassium polysilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ORTHOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55R0S6LC84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Key Parameters and Limitations

-

Temperature : 1400–1500°C, necessitating energy-intensive infrastructure.

-

Product Quality : Contaminants from raw materials (e.g., flue dust) often reduce purity, limiting applications in high-precision industries.

-

Environmental Impact : Significant CO₂ emissions and energy consumption render this method less sustainable.

Hydrothermal Synthesis

Hydrothermal methods, as detailed in patent US5238668A, offer a lower-temperature alternative by leveraging pressurized aqueous reactions. This two-stage process enhances SiO₂:K₂O molar ratios while minimizing environmental footprint.

Initial Reaction Stage

Quartz sand reacts with aqueous potassium hydroxide (15–30% concentration) in a pressure reactor at 150–300°C and corresponding saturated vapor pressures (20–85 bar). The reaction proceeds as:

Critical Parameters :

-

Temperature : Optimized at 200–250°C for rapid kinetics.

-

Reaction Time : 30–120 minutes, achieving intermediate SiO₂:K₂O ratios of 1.05–2.50:1 (Table 1).

Table 1: Hydrothermal Reaction Outcomes at 215°C

| Reaction Time (min) | % SiO₂ | % K₂O | SiO₂:K₂O Molar Ratio |

|---|---|---|---|

| 15 | 6.44 | 19.64 | 0.51:1 |

| 30 | 12.32 | 18.40 | 1.05:1 |

| 60 | 21.34 | 16.62 | 2.02:1 |

| 120 | 25.03 | 15.72 | 2.50:1 |

Silicification Stage

The intermediate product is further reacted with tempered quartz (cristobalite, SiO₂) at 150–300°C to elevate the SiO₂:K₂O ratio to 2.75–4.20:1. Cristobalite, synthesized by heating quartz above 1100°C, enhances reactivity due to its metastable structure.

Mechanism :

Optimization :

-

Cristobalite Excess : 0–25% excess maximizes yield without unnecessary waste.

-

Solids Concentration : 30–38% ensures manageable viscosity during filtration or sedimentation.

Comparative Analysis of Preparation Methods

Efficiency and Yield

Energy Consumption

科学的研究の応用

Agricultural Applications

1.1 Fertilization and Plant Health

Potassium orthosilicate is primarily used as a silica supplement in agriculture, enhancing plant health and productivity. It provides bioavailable silicon, which is crucial for strengthening plant cell walls, improving resistance to diseases, and increasing overall stress tolerance.

- Disease Resistance : Studies have shown that potassium silicate can reduce the severity of diseases such as powdery mildew and rice blast. For instance, foliar applications have been reported to decrease disease incidence significantly in crops like soybeans and tomatoes .

- Nutrient Uptake : Research indicates that potassium silicate enhances chlorophyll content and overall nutrient uptake in plants under potassium-deficient conditions. It has been found to improve photosynthesis rates and water use efficiency, particularly in stressed plants .

| Crop Type | Application Method | Effect on Disease Resistance | Improvement in Nutrient Uptake |

|---|---|---|---|

| Soybeans | Foliar Spray | Reduced rust incidence | Increased silica content |

| Tomatoes | Root Drench | Enhanced resistance to bacterial spot | Improved chlorophyll content |

| Rice | Foliar Spray | Decreased blast incidence | Enhanced nutrient absorption |

1.2 Horticultural Uses

In horticulture, this compound is utilized as a growth enhancer. It acts as both a fertilizer and a biopesticide, promoting healthier plant growth while providing protection against pests and diseases. Its application can lead to higher yields and improved quality of crops, including cannabis where it has been noted to increase THC levels .

Industrial Applications

2.1 Construction Industry

This compound serves as a binder in construction materials. It is widely used in:

- Concrete Densifiers : Enhancing the strength and durability of concrete surfaces by sealing pores and preventing moisture ingress.

- Mortars : Providing higher resistance to acidic environments and improving workability.

The compound's ability to form silicate gels upon curing contributes to the longevity of construction materials .

| Application Type | Benefits |

|---|---|

| Concrete Densifier | Increased strength and durability |

| Mortar | Acid resistance and improved adhesion |

2.2 Coatings and Paints

In the coatings industry, this compound is incorporated into paints to enhance their performance characteristics:

- Waterproofing : It provides a waterproof barrier for masonry surfaces.

- Fire Retardancy : The compound imparts fire-resistant properties to wood coatings, making them suitable for residential structures .

Medical Research Applications

This compound is being explored for its potential health benefits:

- Bone Health : Research indicates that silicon plays a crucial role in bone mineralization and collagen synthesis. This compound may enhance these processes, contributing to improved bone density.

- Skin Health : Its bioavailable silicon is also being studied for benefits related to skin elasticity and overall dermal health.

Material Science Applications

Recent studies have investigated the use of this compound in advanced materials:

- Electrolytes for Solid-State Batteries : K₄SiO₄ has shown promise as an electrolyte material due to its high ionic conductivity at elevated temperatures. Research is ongoing into its incorporation into polymer matrices to improve performance at lower temperatures.

- Luminescent Materials : The compound can be doped with various elements to create materials with applications in lasers and sensors.

作用機序

Potassium orthosilicate exerts its effects primarily through the release of orthosilicic acid (H₄SiO₄) in aqueous solutions. This bioavailable form of silicon is readily absorbed by plants and animals, promoting the formation of strong connective tissues, including bones and collagen. The compound interacts with various molecular targets, including enzymes involved in collagen synthesis and pathways related to bone mineralization.

類似化合物との比較

Table 1: Structural and Chemical Comparison of Orthosilicates

Key Observations:

- Cation Size and Conductivity: Sodium orthosilicate (Na₄SiO₄) exhibits higher ionic conductivity than lithium orthosilicate (Li₄SiO₄) due to the larger ionic radius of Na⁺, which reduces energy barriers for ion migration . This compound’s conductivity remains understudied but is hypothesized to be lower than Na₄SiO₄ due to potassium’s larger size and weaker polarization effects.

- Stability: Calcium orthosilicate (Ca₂SiO₄) demonstrates exceptional stability in high-temperature industrial processes, such as in Basic Oxygen Furnace (BOF) slags, where it hosts vanadium impurities (up to 18 wt.% in COS-V type phases) . In contrast, this compound’s stability in similar environments is less documented but likely inferior due to potassium’s lower melting point.

Electrochemical Performance

Lithium and sodium orthosilicates are widely studied for battery applications. Li₂MnSiO₄ and Na₂MnSiO₄ are promising cathode materials, with Na-based variants showing superior Na⁺-ion diffusivity due to expanded crystal lattices accommodating larger Na⁺ ions .

生物活性

Potassium orthosilicate, commonly referred to as potassium silicate, is an inorganic compound with the formula K₂SiO₃. It is known for its diverse applications in agriculture, horticulture, and various industrial processes. This article focuses on the biological activity of this compound, examining its effects on plant growth, disease resistance, and potential applications in agriculture and horticulture.

Potassium silicate exists primarily in two forms: solid and liquid. The solid form is typically a white crystalline substance, while the liquid form is a clear solution. The compound is highly alkaline, with a pH that can exceed 11 when dissolved in water. This alkalinity affects its interaction with biological systems.

1. Role in Plant Growth

Potassium silicate serves as a source of both potassium and silicon, essential nutrients for plants. Research indicates that silicon plays a critical role in enhancing plant growth and development by:

- Strengthening Cell Walls : Silicon is deposited in plant cell walls, increasing their rigidity and mechanical strength. This fortification helps plants resist physical stress and improves overall structural integrity.

- Improving Drought Resistance : Studies have shown that potassium silicate can enhance a plant's ability to withstand drought conditions by improving water retention and reducing transpiration rates .

- Increasing Nutrient Uptake : The presence of silicon can improve the uptake of other nutrients, such as nitrogen and phosphorus, thereby promoting better growth rates .

2. Disease Resistance

Potassium silicate has been documented to enhance plants' resistance to various diseases:

- Fungal Resistance : Research has demonstrated that potassium silicate can reduce the incidence of fungal diseases such as powdery mildew and rust by strengthening plant defenses . The thicker cell walls created by silicon deposition hinder fungal penetration.

- Insect Resistance : Increased mechanical strength also deters herbivorous insects. For example, plants treated with potassium silicate exhibited reduced feeding damage from spider mites .

Case Study 1: Effect on Tomato Plants

A study conducted on tomato plants showed that those treated with potassium silicate exhibited:

- An increase in fruit yield by up to 30% compared to untreated controls.

- Enhanced leaf thickness and chlorophyll content, indicating improved photosynthetic efficiency .

Case Study 2: Rice Cultivation

In rice cultivation trials, the application of potassium silicate led to:

- Improved root development and increased resistance to lodging (falling over).

- A significant reduction in the incidence of blast disease caused by the fungus Magnaporthe oryzae .

Comparative Analysis of Potassium Silicate Products

The following table summarizes various potassium silicate products available in the market, highlighting their characteristics and applications.

| Product Name | Form | SiO₂ Content (%) | Application Area | Density (g/cm³) |

|---|---|---|---|---|

| KSIL® 2.2 | Liquid | 28 | Fertilizer for plants | 1.314 |

| KSIL® C/34 | Aqueous | 28 | Mineral paints | 1.32 |

| KSIL® C/46 | Aqueous | 28 | Fertilizer for plants | 1.46 |

Safety and Environmental Considerations

While potassium silicate is generally regarded as safe for agricultural use, it is important to handle it with care due to its alkaline nature. Proper safety measures should be taken to avoid skin irritation or damage to crops if applied excessively.

化学反応の分析

Acid-Base Reactions

Potassium orthosilicate exhibits reactivity with acids, leading to silica reformation:

This hydrolysis is pH-dependent and occurs under acidic conditions, where the silicate network breaks down into amorphous silica and potassium ions .

Oxygen Coordination and Speciation

Spectroscopic studies reveal that K₄SiO₄ forms distinct oxygen environments under varying conditions:

-

Bridging Oxygen (BO) : Si-O-Si bonds, critical for network structure.

-

Non-Bridging Oxygen (NBO) : Si-O-K bonds, influenced by potassium content.

-

Free Oxide (O²⁻) : Highly reactive, present in small quantities.

In potassium silicate glasses, the molar fractions of oxygen species are determined by XPS and NMR:

| Glass Composition | BO (mol%) | O²⁻ (mol%) | NBO (mol%) |

|---|---|---|---|

| 32 mol% K₂O | ~67 | 2.2 ± 0.8 | ~30.8 |

Free oxide (O²⁻) reacts readily with CO₂ via:

This reactivity highlights its role in silicate glass chemistry .

Reactivity with Gases and Solvents

Q & A

Q. How can the PICOT framework structure research questions on this compound’s efficacy in environmental remediation?

- Methodological Guidance : Define P opulation (contaminated water samples), I ntervention (orthosilicate adsorption), C omparison (activated carbon), O utcome (heavy metal removal efficiency), and T ime (48-hour exposure). Align with FINER criteria (Feasible, Novel, Ethical) to ensure practical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。